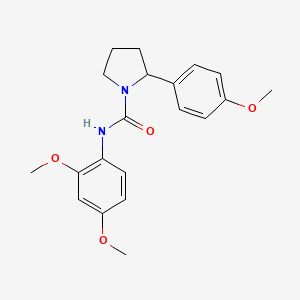
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. DMPP belongs to the class of pyrrolidinecarboxamide compounds and has been studied extensively for its therapeutic potential in various diseases.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to modulate the activity of TRPV1 channels, which are involved in pain perception and inflammation. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been found to interact with the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. Additionally, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been found to protect neurons from oxidative stress and inflammation, which may have implications in the treatment of neurological disorders.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its high purity and stability. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized in large quantities, making it suitable for use in various assays and experiments. However, one of the limitations of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in various diseases. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has shown promise in the treatment of inflammation, cancer, and neurological disorders, and further research is needed to fully understand its potential therapeutic applications. Additionally, the development of new derivatives of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide may lead to the discovery of compounds with improved pharmacological properties.
合成方法
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid to form an intermediate compound. The intermediate compound is then reacted with pyrrolidine and isocyanate to obtain N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-15-8-6-14(7-9-15)18-5-4-12-22(18)20(23)21-17-11-10-16(25-2)13-19(17)26-3/h6-11,13,18H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZQNYGFMMFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

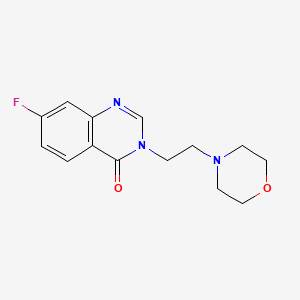
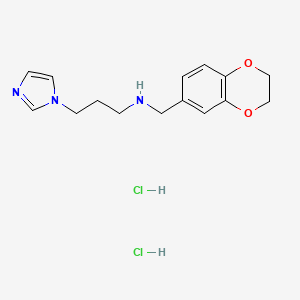
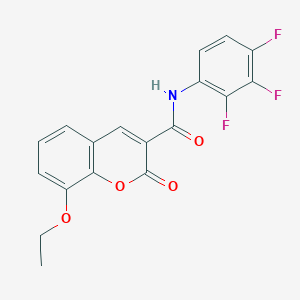
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
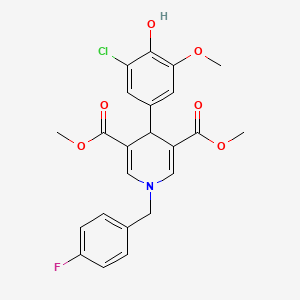
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6086258.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6086272.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)
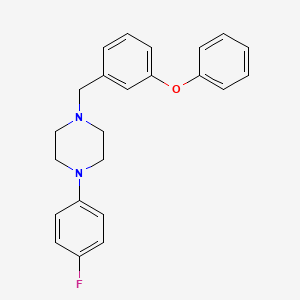
![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6086296.png)